Cutamesine, chemically known as 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, is a synthetic compound classified as a sigma-1 receptor (Sig-1R) agonist. [] It exhibits high selectivity for Sig-1R with an IC50 value of 17.4 nM. [] In scientific research, Cutamesine serves as a valuable tool to investigate the role of Sig-1R in various biological processes and explore its therapeutic potential in the context of neurodegenerative and neuropsychiatric disorders. [, ]
Cutamesine is classified as a selective sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that plays a critical role in various physiological processes, including neuroprotection and modulation of neurotransmitter systems. Cutamesine has shown promise in preclinical studies for its efficacy in rodent models of amnesia and depression, leading to its current Phase II clinical trials aimed at evaluating its effectiveness in humans for similar conditions .
The synthesis of Cutamesine involves several key steps utilizing various reagents and conditions. The process begins with the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which undergoes Buchwald–Hartwig amination with iodobenzene to produce an intermediate compound. This intermediate is then subjected to deprotection using trifluoroacetic acid followed by alkylation with different alkyl bromides to yield the desired final compounds .
The molecular formula of Cutamesine is . Its structure features a complex arrangement that includes a diazaspiro framework, which is essential for its interaction with sigma-1 receptors. The compound's structural characteristics contribute significantly to its binding affinity and selectivity towards the sigma-1 receptor.
Cutamesine participates in various chemical reactions primarily related to its synthesis and modification. The key reactions involve:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Cutamesine exerts its effects primarily through agonism at the sigma-1 receptor. This mechanism involves:
The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .
Cutamesine exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation and delivery methods for therapeutic applications .
Cutamesine has potential applications in several areas:
The compound's unique mechanism of action and receptor selectivity position it as a promising candidate in neurotherapeutics .
Cutamesine (SA-4503) is a selective sigma-1 receptor (Sig-1R) agonist with high binding affinity (Ki = 4.6 nM) and approximately 14-fold selectivity over sigma-2 receptors (Ki = 63.1 nM) [1] [5]. Its molecular structure features a piperazine core with two phenalkyl substituents: a 3,4-dimethoxyphenethyl group and a 3-phenylpropyl group. The nitrogen atom (N(b)) within the piperazine ring attached to the longer phenylpropyl substituent plays a crucial role in binding to the Sig-1R's amine recognition site, while the aromatic moieties interact with hydrophobic domains of the receptor [5] [8]. This specific binding enables Cutamesine to act as a competitive inhibitor of established Sig-1R ligands like (+)-[³H]pentazocine [5] [9].
Sig-1R is a 223-amino acid chaperone protein predominantly localized in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM) [1] [9]. Under physiological conditions, Sig-1R forms a complex with the ER chaperone protein BiP (Binding Immunoglobulin Protein), maintaining an inactive state. Cutamesine binding triggers Sig-1R dissociation from BiP, facilitating receptor activation and subsequent translocation to various cellular compartments, including the nuclear envelope and plasma membrane [9]. This translocation enables Cutamesine to modulate a diverse range of client proteins and signaling pathways, positioning Sig-1R as a central regulator of inter-organelle signaling and cellular stress responses. The activation dynamics involve receptor oligomerization (dimer-trimer-octamer formations), explaining its ability to interact with diverse protein partners [9].
Cutamesine exerts significant neuroprotective effects by stabilizing the functional and structural integrity of the MAM and modulating ER-mitochondrial crosstalk. Under cellular stress conditions such as cerebral ischemia or oxidative insult, Sig-1R activation by Cutamesine attenuates endoplasmic reticulum stress (ER stress) and the subsequent unfolded protein response (UPR) [1] [2] [6]. In a rat model of asphyxia-induced cardiac arrest, a condition causing global cerebral ischemia/reperfusion (I/R) injury, Cutamesine treatment (1 mg/kg and 2.5 mg/kg) significantly downregulated key ER stress markers, including C/EBP homologous protein (CHOP) and caspase-12, while reducing the expression of the apoptotic executor caspase-3 [1].
Table 1: Cutamesine's Effects on ER Stress and Mitochondrial Parameters in Cerebral I/R Injury (Rat Model)
Parameter | CPR Group (Control) | SA4503 Low-Dose (1 mg/kg) | SA4503 High-Dose (2.5 mg/kg) | Effect |
---|---|---|---|---|
CHOP Protein Level | Elevated | Reduced | Significantly Reduced | ↓ ER Stress |
Caspase-12 Protein Level | Elevated | Reduced | Significantly Reduced | ↓ ER Stress |
Caspase-3 Protein Level | Elevated | Reduced | Significantly Reduced | ↓ Apoptosis |
ATP Concentration | Depleted | Increased | Normalized | ↑ Energy |
Mitochondrial Membrane Potential | Depolarized | Improved | Normalized | ↑ Function |
Mitochondrial Ultrastructure | Damaged | Partial Preservation | Preserved | ↑ Integrity |
Furthermore, Cutamesine preserves mitochondrial function, which is critically dependent on ER-mitochondrial Ca²⁺ signaling. Treatment normalized adenosine triphosphate (ATP) concentrations, restored mitochondrial transmembrane potential, prevented intracellular Ca²⁺ overload, and preserved mitochondrial ultrastructure in rats subjected to cardiac arrest [1]. These effects were dose-dependent, with the higher dose (2.5 mg/kg) showing superior efficacy. Similar protection was observed in photoreceptor cells (661W cell line) exposed to damaging light, where Cutamesine reduced cell death via Sig-1R-dependent stabilization of ER-mitochondrial interactions. This protection was blocked by the selective Sig-1R antagonist BD-1047, confirming receptor specificity [6].
Cutamesine plays a pivotal role in regulating cellular calcium (Ca²⁺) homeostasis, primarily through its interactions with inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs) located on the ER membrane. Sig-1R acts as a ligand-operated chaperone at the MAM, where it binds to IP3R type 3 (IP₃R3) [3] [9]. Cutamesine binding to Sig-1R enhances the stability of IP3R, facilitating efficient Ca²⁺ transfer from the ER into the mitochondria [9]. This regulated Ca²⁺ flux is essential for maintaining mitochondrial bioenergetics, as it stimulates key dehydrogenases in the citric acid cycle, ultimately promoting ATP synthesis [1] [3].
Under pathological conditions like ischemic stroke or excitotoxicity, dysregulated Ca²⁺ release from the ER via IP3Rs and RyRs leads to detrimental cytosolic and mitochondrial Ca²⁺ overload, triggering apoptotic pathways. Cutamesine counteracts this dysregulation. In the cardiac arrest rat model, Cutamesine treatment effectively normalized intracellular Ca²⁺ levels, preventing pathological overload [1]. This effect is mechanistically linked to Sig-1R's ability to stabilize the IP3R complex and modulate RyR activity. Studies on ischemic stroke models indicate that RyR expression increases during ischemia, contributing to excessive Ca²⁺-induced Ca²⁺ release (CICR) [2]. While not directly measured with Cutamesine in these specific studies, Sig-1R activation is known to modulate RyR function, suggesting a potential mechanism contributing to Cutamesine's ability to maintain Ca²⁺ homeostasis and protect against neuronal apoptosis observed in the cardiac arrest model [1] [2]. The stabilization of ER-mitochondrial Ca²⁺ signaling by Cutamesine thus represents a fundamental mechanism for preserving cellular viability under stress.
Cutamesine promotes neuroplasticity and resilience against oxidative stress through modulation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and Brain-Derived Neurotrophic Factor (BDNF) signaling. In cultured cortical neurons exposed to oxidative stress, Cutamesine suppressed the activation of the MAPK/ERK pathway. While ERK signaling is often associated with survival and growth, its hyperactivation under severe oxidative stress conditions can contribute to neuronal death. Cutamesine prevented this stress-induced hyperactivation and concurrently downregulated the expression of glutamate receptor subunits (GluR1, NR1, NR2A, NR2B) [5] [6]. This dual action – dampening excessive ERK signaling and reducing excitotoxic potential – contributes significantly to its neuroprotective efficacy against oxidative insults [6].
Sig-1R activation by Cutamesine is also linked to enhanced BDNF signaling, a crucial pathway for neuronal survival, synaptic plasticity, and cognitive function. Studies show Cutamesine treatment positively correlates with increased hippocampal BDNF levels [5] [8]. BDNF exerts its effects primarily through binding to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream pathways including MAPK/ERK and Phosphoinositide 3-kinase (PI3K)/Akt. While glucocorticoids can suppress BDNF/TrkB signaling by inhibiting the interaction of Shp2 phosphatase with TrkB [10], Sig-1R agonists like Cutamesine appear to support this pathway. Enhanced BDNF signaling contributes to neuroplasticity and underlies Cutamesine's positive effects in models of memory impairment and depression [5] [8]. For instance, Cutamesine ameliorated memory deficits induced by scopolamine or REM sleep deprivation in rodents, effects associated with increased dopaminergic activity in the frontal cortex and suppressed stress-related MAPK/ERK hyperactivation [5] [6] [8].
Table 2: Cutamesine's Modulation of Neuroplasticity and Stress Response Pathways
Pathway/Target | Effect of Cutamesine (Sig-1R Agonism) | Functional Outcome | Experimental Context |
---|---|---|---|
MAPK/ERK Activation | Suppresses hyperactivation | ↓ Oxidative stress-induced cell death | Cortical neurons (Oxidative Stress) [6] |
BDNF Expression | Increases | ↑ Neurotrophic support, ↑ Synaptic plasticity | Hippocampus, Cochlea [5] [8] |
Glutamate Receptor Exp. | Downregulates (GluR1, NR1, NR2A/B) | ↓ Excitotoxicity | Cortical neurons (Oxidative Stress) [6] |
Dopaminergic Activity | Increases (Frontal Cortex) | ↑ Memory function, ↓ Depressive-like behavior | Rodent behavioral models [5] [8] |
ER Stress (UPR) | Attenuates (↓ CHOP, ↓ Caspase-12) | ↓ Apoptosis | Rat Cardiac Arrest Model [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7